2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide
Overview
Description
2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide, commonly known as DMNO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMNO is a nitric oxide (NO) donor, which means it can release NO in a controlled manner. This property makes it a useful tool for researchers investigating the role of NO in various biological processes.
Mechanism Of Action
DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide releases 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in a controlled manner, which activates the guanylyl cyclase enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical And Physiological Effects
DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has also been found to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In addition, DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has been shown to protect neurons from oxidative stress and improve cognitive function.
Advantages And Limitations For Lab Experiments
DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide is a useful tool for researchers investigating the role of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in various biological processes. Its controlled release of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide allows for precise manipulation of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide levels, which can help elucidate the mechanisms underlying 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide-mediated signaling pathways. However, DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has some limitations, including its potential toxicity and instability in aqueous solutions.
Future Directions
There are several future directions for research involving DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide. One area of interest is the development of novel 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide-releasing compounds that are more stable and less toxic than DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide. Another area of interest is the investigation of the role of DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in the regulation of mitochondrial function and energy metabolism. Additionally, DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential of DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in these areas.
In conclusion, DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its controlled release of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide makes it a useful tool for investigating the role of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in various biological processes. DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. However, further research is needed to fully understand the potential of DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in these areas.
Scientific Research Applications
DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has been extensively studied for its potential applications in various fields of research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
properties
CAS RN |
136544-11-1 |
---|---|
Product Name |
2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide |
Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2,2-dimethyl-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine |
InChI |
InChI=1S/C15H15N3O4/c1-15(2)10-16(14-5-3-4-8-17(14)19)12-9-11(18(20)21)6-7-13(12)22-15/h3-9H,10H2,1-2H3 |
InChI Key |
GOTJEXSHEQBBSV-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |
Canonical SMILES |
CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |
Other CAS RN |
136544-11-1 |
synonyms |
2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide 2H-1,4-benzoxazine, 3,4-dihydro-2,2-dimethyl-6-nitro-4-(2-pyridinyl)-, N-oxide YM 934 YM-934 YM934 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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